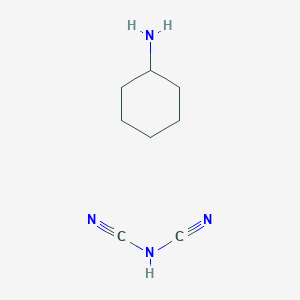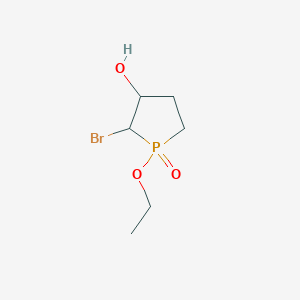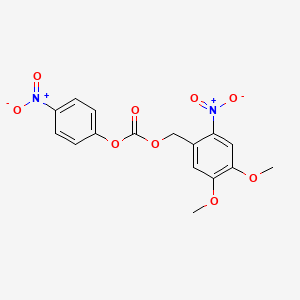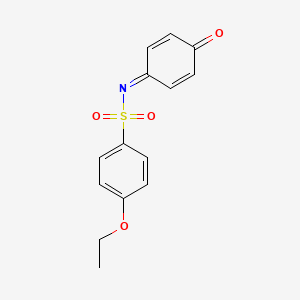![molecular formula C8H10N4O2 B12557900 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol CAS No. 143357-76-0](/img/structure/B12557900.png)
3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol is a heterocyclic compound that features a triazole ring fused with a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ortho esters, followed by cyclization to form the triazole ring. The pyridazine ring is then introduced through further cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism by which 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with target molecules .
類似化合物との比較
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its dual inhibitory activity against specific kinases and its potential as an anticancer agent.
Uniqueness: Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
特性
CAS番号 |
143357-76-0 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC名 |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H10N4O2/c13-4-1-5-14-8-3-2-7-10-9-6-12(7)11-8/h2-3,6,13H,1,4-5H2 |
InChIキー |
HWCJBSYWEDPHBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN2C1=NN=C2)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)






![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)

![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)


